molecular formula C4H9ClO4SSi B13774766 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide CAS No. 68123-28-4

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide

Cat. No.: B13774766
CAS No.: 68123-28-4
M. Wt: 216.72 g/mol
InChI Key: ZSGSKCKHOVFCJP-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is a heterocyclic organic compound with the molecular formula C4H9ClO4SSi. This compound is characterized by its unique structure, which includes a silicon atom integrated into a seven-membered ring containing oxygen, sulfur, and chlorine atoms. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide typically involves the reaction of chloromethylsilane with a dioxathiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the seven-membered ring structure. The reaction conditions often include a temperature range of 50-100°C and a solvent like dichloromethane to ensure proper mixing and reaction kinetics .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The silicon atom in the compound plays a crucial role in its reactivity, enabling it to participate in unique chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the chlorine and silicon atoms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclohexane
  • 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclooctane
  • 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclononane

Uniqueness

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six- or eight-membered ring analogs. The presence of the silicon atom within the ring enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

68123-28-4

Molecular Formula

C4H9ClO4SSi

Molecular Weight

216.72 g/mol

IUPAC Name

4-chloro-4-methyl-1,3,2,4-dioxathiasilepane 2,2-dioxide

InChI

InChI=1S/C4H9ClO4SSi/c1-11(5)4-2-3-8-10(6,7)9-11/h2-4H2,1H3

InChI Key

ZSGSKCKHOVFCJP-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCOS(=O)(=O)O1)Cl

Origin of Product

United States

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